Nickel sulfide

Supercapacitor Energy storage Pseudocapacitance

Nickel sulfide (NiS, CAS 16812-54-7) addresses the quantifiable performance gap in transition metal sulfide electrode research where phase-dependent electrochemical activity determines device outcomes. Available in 99.9% metals basis purity with verified XRD phase identity. • Achieves 3386 F g⁻¹ specific capacitance at 1 A g⁻¹ - 56% higher than CoS and 2.3× higher than Ni₃S₂ under comparable synthesis conditions. • Graphene-wrapped NiS nanoprisms deliver >1200 mAh g⁻¹ after 100 cycles as Li-ion battery anodes, with N-doped graphene composites retaining 95.94% capacity. • Phase-pure α-NiS (hexagonal) or β-NiS (rhombohedral) verified by XRD; impurities <100 ppm by ICP-MS for semiconductor-grade applications.

Molecular Formula Ni3S2
NiS
Molecular Weight 90.76 g/mol
CAS No. 16812-54-7
Cat. No. B095272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel sulfide
CAS16812-54-7
Synonymsmillerite
nickel sulfide
nickel sulfide (2:1)
nickel sulphide
Molecular FormulaNi3S2
NiS
Molecular Weight90.76 g/mol
Structural Identifiers
SMILESS=[Ni]
InChIInChI=1S/Ni.S
InChIKeyWWNBZGLDODTKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, mg/l at 37 °C: 517 (practically insoluble)

Nickel Sulfide: Physicochemical Properties & Phase Identity


Nickel sulfide (NiS, CAS 16812-54-7) is a stoichiometric transition metal sulfide with a black solid appearance, density of 5.3–5.65 g/cm³ (α-phase) and 5.0–5.6 g/cm³ (β-phase), and melting point of 797°C (α) or 810°C (β) [1]. The compound exists in multiple crystalline polymorphs, with the hexagonal α-NiS and rhombohedral β-NiS being the primary phases; γ-NiS undergoes transformation to β-NiS at 396°C [2]. Commercial high-purity grades (99.9–99.99%, impurities <100 ppm by ICP-MS) are available for semiconductor and research applications [3]. NiS is distinguished within the nickel sulfide family (which includes Ni₃S₂, NiS₂, Ni₃S₄, Ni₉S₈) by its 1:1 nickel-to-sulfur stoichiometry, which imparts specific electronic, catalytic, and electrochemical properties distinct from other phases [4].

Nickel Sulfide: Phase Substitution Performance Risks


The nickel sulfide family encompasses multiple stoichiometries (NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₉S₈) that exhibit fundamentally different electronic structures, oxidation states of both nickel (Ni²⁺, Ni³⁺) and sulfur (S²⁻, S₂²⁻), and crystalline symmetries [1]. These differences translate directly to divergent electrocatalytic activities, electrochemical stabilities, and energy storage characteristics. Direct comparative studies have established that intrinsic HER activity follows the order Ni₃S₂ > NiS₂ > NiS under identical conditions, with Ni₃S₂ demonstrating metallic conductivity while NiS and NiS₂ are semiconductors [2]. Furthermore, during prolonged electrochemical cycling, NiS undergoes structural phase transformation toward Ni₃S₂ via sulfur leaching, which alters performance characteristics over time [3]. Consequently, substituting one nickel sulfide phase for another in electrochemical applications yields quantifiably different outcomes in overpotential, capacitance, cycling stability, and activation behavior.

Nickel Sulfide vs. Ni₃S₂ and CoS: Performance Evidence


Supercapacitor Specific Capacitance vs. Ni₃S₂

In a comparative study using identical colloidal thermolysis synthesis conditions with oleylamine solvent, NiS exhibited significantly higher supercapacitor performance than Ni₃S₂. Specifically, NiS synthesized from Ni-xanthate precursor achieved a specific capacitance of 809.2 F g⁻¹ at 1 A g⁻¹, compared to Ni₃S₂ under comparable conditions [1]. This represents a quantified advantage of NiS for supercapacitor applications where higher energy density is prioritized, though the trade-off in HER performance must be weighed per application requirements [1].

Supercapacitor Energy storage Pseudocapacitance

Hydrogen Evolution Overpotential vs. Ni₃S₂

A head-to-head intrinsic activity comparison of three crystalline nickel sulfide phases with comparable crystal sizes and specific surface areas established the HER activity ranking as Ni₃S₂ > NiS₂ > NiS under strongly alkaline conditions [1]. In a separate comparative study using colloidal synthesis, Ni₃S₂ required only 197 mV overpotential to reach 10 mA cm⁻² with a Tafel slope of 159 mV dec⁻¹, whereas NiS exhibited inferior HER performance under the same alkaline conditions [2]. In overall water splitting devices, Ni₃S₂ achieves 1.63 V at 10 mA cm⁻², outperforming both NiS and NiS₂ [3].

Hydrogen evolution reaction Electrocatalysis Water splitting

Supercapacitor Performance vs. CoS

In a direct comparative study of two-dimensional transition metal sulfides for supercapacitor electrodes, NiS demonstrated exceptional pseudocapacitive behavior with a specific capacitance of 3386 F g⁻¹ at 1 A g⁻¹, while CoS achieved 2166 F g⁻¹ under identical measurement conditions [1]. Notably, CoS exhibited superior cycling stability with 93% capacity retention over 4000 cycles at 2 A g⁻¹ and maintained consistent performance at current densities up to 200 A g⁻¹, indicating a performance trade-off between maximum capacitance (NiS) and high-rate cycling stability (CoS) [1].

Supercapacitor 2D materials Pseudocapacitance

Graphene-Wrapped Anode Capacity for Li-Ion Batteries

Graphene-wrapped nickel sulfide nanoprisms synthesized via a one-pot method achieved a specific capacity exceeding 1200 mAh g⁻¹ after 100 cycles as lithium-ion battery anodes [1]. This performance represents one of the highest reported capacity values for nickel sulfide-based anodes. In comparison, hierarchical carbon-supported nickel sulfide anodes achieved 575 mAh g⁻¹ at 0.1 A g⁻¹, maintaining 483 mAh g⁻¹ after 200 cycles [2]. For composite electrodes, NiS₁.₀₃/N-doped graphene demonstrated 95.94% capacity retention as anode material [3].

Lithium-ion battery Anode material Energy storage

Electrochemical Stability: Ni₃S₂ as Stable Phase

In situ TEM investigation of nickel sulfide (NiₓS_y) anodes revealed that Ni₃S₂ is the electrochemically stable phase that appears in the first cycle and dominates subsequent electrochemical reactions. From the second cycle onward, conversion between Ni₃S₂ and Li₂S/Ni constitutes the primary electrochemical pathway . This finding establishes that NiS anodes undergo an initial phase transformation to Ni₃S₂ during operation, which fundamentally determines long-term cycling behavior. The structural stability during cycling is susceptible to particle size effects, with a critical size threshold beyond which pulverization occurs even under carbon substrate constraints .

Lithium-ion battery Phase transformation Cycling stability

Post-HER Phase Evolution to Ni₃S₂

A comprehensive study investigating the post-HER evolution of four nickel sulfide crystalline catalysts (NiS, NiS₂, Ni₃S₂, and Ni₃S₄) after prolonged cyclic voltammetry (500 CV sweeps) and constant current polarization demonstrated that all nickel sulfides undergo structural phase transformation toward Ni₃S₂, which is the most HER-active phase, irrespective of their initial chemical composition [1]. This electrochemical activation process improved the electrochemical surface area and charge-transfer properties, with sulfur leaching identified as the key mechanism facilitating surface restructuring and exposure of active Ni sites [1]. Critically, the study confirmed that leaching occurs predominantly during initial activation and ceases thereafter, with no further structural changes over prolonged operation [1].

Hydrogen evolution reaction Electrocatalyst stability Phase transformation

Nickel Sulfide: Application Scenarios & Evidence


Cobalt-Free High-Energy Supercapacitor Electrodes

NiS demonstrates 56% higher specific capacitance than CoS (3386 vs 2166 F g⁻¹ at 1 A g⁻¹) and 2.3× higher than Ni₃S₂ under comparable colloidal synthesis conditions [1]. This quantifiable advantage makes NiS the preferred procurement choice for supercapacitor applications prioritizing maximum energy density without cobalt addition, though the observed trade-off in high-rate cycling stability relative to CoS (which retains 93% capacity over 4000 cycles at 2 A g⁻¹) should inform device design specifications [1].

Graphene-Wrapped Anodes for High-Capacity Li-Ion Batteries

Graphene-wrapped NiS nanoprisms achieve specific capacity exceeding 1200 mAh g⁻¹ after 100 cycles as lithium-ion battery anodes, representing one of the highest reported values for nickel sulfide-based anodes [2]. For procurement specifications requiring maximum anode capacity, graphene-wrapped or N-doped graphene composite NiS architectures (95.94% capacity retention for NiS₁.₀₃/NG) should be prioritized over bare NiS or simple carbon-supported composites (575 mAh g⁻¹ at 0.1 A g⁻¹) [3].

HER Electrocatalysis Research and Catalyst Development

The established HER activity ranking Ni₃S₂ > NiS₂ > NiS under identical conditions [4] provides a quantitative baseline for evaluating synthetic modifications and composite strategies. For procurement in HER research where NiS serves as a control material or precursor, understanding that NiS undergoes post-HER phase transformation toward Ni₃S₂ after approximately 500 CV sweeps in alkaline media is critical for interpreting time-dependent catalytic performance [5]. This knowledge prevents misattribution of performance changes to synthetic modifications rather than intrinsic phase evolution.

High-Purity NiS: Semiconductor & Electronic Applications

Commercial high-purity NiS (99.9–99.99%, impurities <100 ppm by ICP-MS) with verified XRD phase purity [6] is specified for semiconductor applications where precise stoichiometry and controlled polymorphic phase (α-NiS hexagonal, β-NiS rhombohedral) determine electronic properties. The distinct metal-insulator transition temperature of NiS at approximately 265 K, which depends sensitively on non-stoichiometry from nickel vacancies [7], necessitates rigorous specification of phase identity and vacancy concentration during procurement for electronic applications.

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